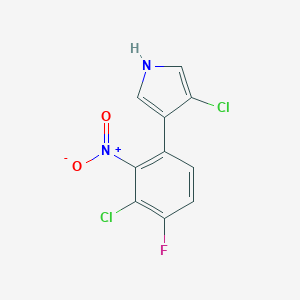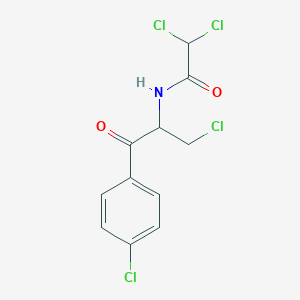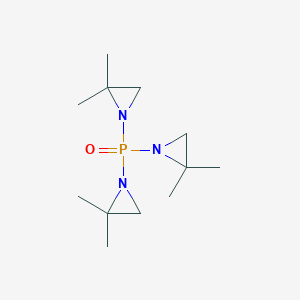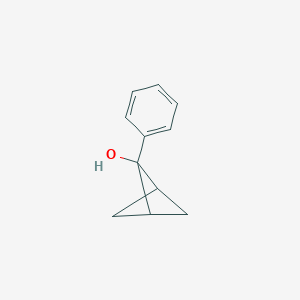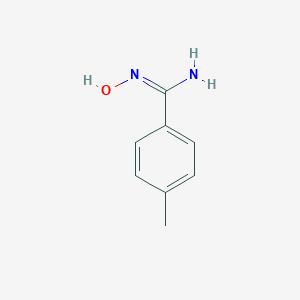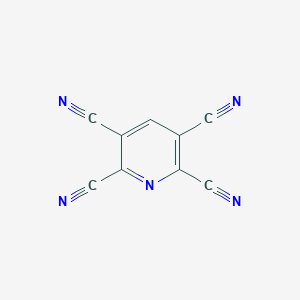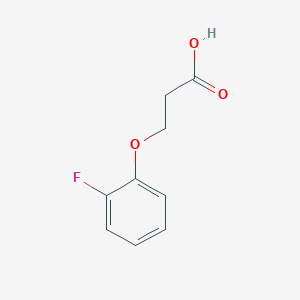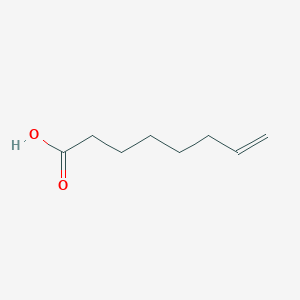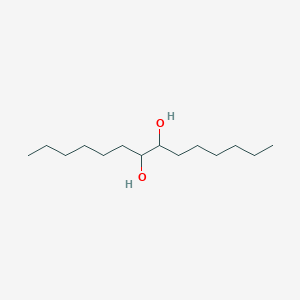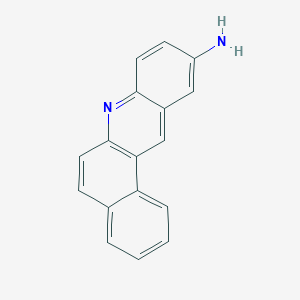
Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate, also known as MTT, is a yellowish-white powder that is commonly used in scientific research. This chemical compound has a wide range of applications in various fields, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate is based on its ability to penetrate the cell membrane and to be reduced by mitochondrial dehydrogenases. The reduction of this compound to formazan occurs in the mitochondria of living cells. The formazan produced is insoluble and accumulates in the cytoplasm of the cells.
Biochemical and Physiological Effects
This compound is a non-toxic compound that does not affect the viability of cells. It is not metabolized by living cells and does not interfere with cellular processes. Therefore, this compound is a reliable indicator of cell viability and metabolic activity.
Vorteile Und Einschränkungen Für Laborexperimente
The Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate assay has several advantages over other cell viability assays. It is simple, fast, and cost-effective. It does not require special equipment or expertise, and it can be easily adapted to high-throughput screening. However, the this compound assay has some limitations. It is not suitable for measuring cell proliferation or apoptosis. It also requires a relatively large number of cells, and it may not be accurate for measuring the viability of certain cell types.
Zukünftige Richtungen
There are several future directions for the use of Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate in scientific research. One possible direction is the development of new this compound-based assays for measuring different aspects of cell metabolism and function. Another direction is the optimization of the this compound assay for use in high-throughput screening of drug candidates. Additionally, the use of this compound in combination with other assays may provide a more comprehensive understanding of cellular processes and drug effects.
Synthesemethoden
Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate is synthesized by reacting 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound) with a reducing agent. The reducing agent reduces the tetrazolium salt to formazan, which is a water-insoluble, colored compound. The resulting formazan can be dissolved in an organic solvent and quantified spectrophotometrically.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-((1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenyl)thio)-N,N,N-trimethyl-, methyl sulfate is widely used in scientific research as a cell viability assay. It is used to measure the metabolic activity of cells and to evaluate the effectiveness of drugs or other treatments on cell growth. The this compound assay is based on the ability of living cells to reduce this compound to formazan. The amount of formazan produced is proportional to the number of viable cells in the culture.
Eigenschaften
CAS-Nummer |
18559-08-5 |
|---|---|
Molekularformel |
C26H29N3O6S2 |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
2-(1-amino-4-anilino-9,10-dioxoanthracen-2-yl)sulfanylethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H25N3O2S.CH4O4S/c1-28(2,3)13-14-31-20-15-19(27-16-9-5-4-6-10-16)21-22(23(20)26)25(30)18-12-8-7-11-17(18)24(21)29;1-5-6(2,3)4/h4-12,15H,13-14H2,1-3H3,(H2-,26,27,29,30);1H3,(H,2,3,4) |
InChI-Schlüssel |
HRMHEMRQUBSLFJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCSC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N.COS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)CCSC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
18559-08-5 |
Synonyme |
Ethanaminium, 2-[[1-amino-9,10-dihydro- 9,10-dioxo-4-(phenylamino)-2-anthracenyl]thio]-N,N ,N-trimethyl-, methyl sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)

